N'-Hydroxy-3-(pyridin-3-yl)propanimidamide
Overview
Description
“N’-Hydroxy-3-(pyridin-3-yl)propanimidamide” is a chemical compound with the molecular formula C8H11N3O. It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for a similar compound, “N’-hydroxy-3-(piperidin-1-yl)propanimidamide”, is 1S/C8H17N3O/c9-8(10-12)4-7-11-5-2-1-3-6-11/h8H,1-7,9H2 . This provides some insight into the molecular structure of the compound, but the specific molecular structure of “N’-Hydroxy-3-(pyridin-3-yl)propanimidamide” is not provided in the retrieved sources.Physical And Chemical Properties Analysis
“N’-Hydroxy-3-(pyridin-3-yl)propanimidamide” is a powder with a molecular weight of 165.19 g/mol. A similar compound, “N’-hydroxy-3-(piperidin-1-yl)propanimidamide”, has a melting point of 138-139°C .Scientific Research Applications
Analgesic Applications
Research has indicated that derivatives of pyridine-4-one, a structural relative to N'-Hydroxy-3-(pyridin-3-yl)propanimidamide, possess various biological activities, including analgesic effects. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one in animal models found significant analgesia in acetic acid-induced writhing and the second phase of formalin tests. This suggests the potential for pain-relieving applications, although the direct relation to this compound requires further exploration (Hajhashemi et al., 2012).
Metabolic Activation in Carcinogens
Another study focused on a tobacco-specific carcinogen (NNK), which shares the pyridinyl structural motif with this compound. The study highlighted the metabolic activation of NNK to DNA adducts via α-hydroxylation pathways, underscoring the importance of understanding the metabolic pathways of such compounds in the context of carcinogenesis and potential therapeutic interventions (Stepanov et al., 2008).
Metabolic Profiles of Related Compounds
A study examining the metabolites of L-735,524, a potent HIV-1 protease inhibitor, revealed significant metabolic pathways including glucuronidation, N-oxidation, hydroxylation, and N-depyridomethylation. Understanding the metabolic profile of similar compounds could provide insights into the metabolism and potential therapeutic applications of this compound (Balani et al., 1995).
Bone Metastasis Inhibition
YH529, a bisphosphonate with a similar heterocyclic structure, showed potent inhibitory activity toward osteoclastic bone resorption, suggesting a potential therapeutic application in bone metastases. Studies like this underline the importance of heterocyclic compounds in the development of therapeutics for bone-related pathologies (Sasaki et al., 1998).
properties
IUPAC Name |
N'-hydroxy-3-pyridin-3-ylpropanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-8(11-12)4-3-7-2-1-5-10-6-7/h1-2,5-6,12H,3-4H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZTUZRQCUXQGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCC(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700701 | |
Record name | N'-Hydroxy-3-(pyridin-3-yl)propanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
201546-79-4 | |
Record name | N'-Hydroxy-3-(pyridin-3-yl)propanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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